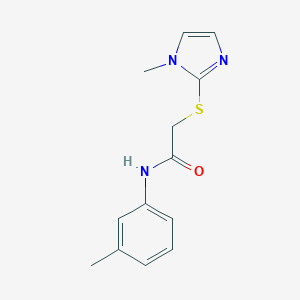
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one, also known as CDMBQ, is a synthetic compound that belongs to the class of quinolone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, studies have suggested that it exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has also been shown to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Additionally, 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response, such as COX-2 and NF-κB. 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. Additionally, 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one in lab experiments is its potent anti-cancer activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Orientations Futures
There are several future directions for the study of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one. One potential direction is the development of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one to minimize toxicity. Furthermore, the mechanism of action of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one needs to be further elucidated to fully understand its potential therapeutic applications. Finally, studies are needed to determine the efficacy of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one against various bacterial strains and its potential use as an antibacterial agent.
Conclusion
In conclusion, 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial activities. However, further studies are needed to fully understand its mechanism of action and potential toxicity. 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has the potential to become a valuable tool in the development of drugs for the treatment of cancer, inflammatory diseases, and bacterial infections.
Méthodes De Synthèse
The synthesis of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one involves a multi-step process that begins with the condensation reaction between 2,5-dimethoxyaniline and 4-chlorobenzaldehyde. This reaction produces 2-(4-chlorophenyl)-5-methoxy-1-[(2,5-dimethoxyphenyl)methylene]pyrrolidine. The next step involves the reaction of this intermediate product with 4-methylbenzoyl chloride to produce 2-(4-chlorophenyl)-5-methoxy-1-[(2,5-dimethoxyphenyl)methylene]-3-(4-methylbenzoyl)pyrrolidine. Finally, the reaction of this compound with methylamine and formaldehyde in the presence of a catalyst yields 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one.
Applications De Recherche Scientifique
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been shown to exhibit potent anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Formule moléculaire |
C33H33ClN2O4 |
Poids moléculaire |
557.1 g/mol |
Nom IUPAC |
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C33H33ClN2O4/c1-19-6-8-20(9-7-19)31(38)30-28(24-16-23(39-4)14-15-27(24)40-5)29-25(17-33(2,3)18-26(29)37)36(32(30)35)22-12-10-21(34)11-13-22/h6-16,28H,17-18,35H2,1-5H3 |
Clé InChI |
HGLWLCVUVCARRF-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)